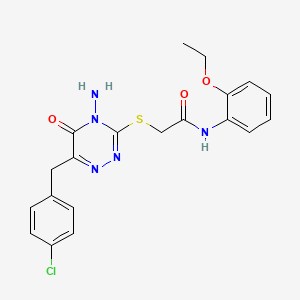
2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide , with CAS Number 886963-05-9 , is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profile, focusing on its anticancer, antimicrobial, and antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5O3S |
| Molecular Weight | 445.9 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have shown that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- In a study involving human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, the compound demonstrated an IC50 value of 15 µM against A549 and 20 µM against MCF7 cells, indicating potent anticancer activity .
- Structure-activity relationship (SAR) analyses suggest that the presence of the triazine moiety is crucial for enhancing cytotoxicity .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy against various bacterial strains.
-
Antibacterial Activity :
- It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
- The presence of the thioether linkage is believed to enhance membrane permeability, facilitating better interaction with bacterial targets .
- Antifungal Activity :
Antiviral Activity
The antiviral potential of this compound has also been explored.
- Inhibition of Viral Replication :
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds within the same chemical class:
- Case Study on Triazine Derivatives :
- Comparative Studies :
Propriétés
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-2-29-17-6-4-3-5-15(17)23-18(27)12-30-20-25-24-16(19(28)26(20)22)11-13-7-9-14(21)10-8-13/h3-10H,2,11-12,22H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQHQSMILFZCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














